1H-Indole-3-carbaldehyde {2-nitrophenyl}
Description
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Properties
CAS No. |
28558-65-8 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |
InChI Key |
ITPBPNQOCSZFLS-ZHACJKMWSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, a Schiff base derived from 1H-Indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the synthetic protocols, structural elucidation through various spectroscopic techniques, and explores the potential biological significance of this class of compounds.
Introduction
Schiff bases derived from the indole scaffold are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activity.[2] The compound in focus, (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, is synthesized through the condensation of 1H-Indole-3-carbaldehyde and 2-nitroaniline. The incorporation of the 2-nitrophenyl moiety into the indole-3-carbaldehyde framework can significantly influence its electronic and steric properties, potentially leading to novel therapeutic agents. This guide will provide a detailed examination of its synthesis, physicochemical characteristics, and spectroscopic profile.
Synthesis and Mechanism
The synthesis of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine is typically achieved through a condensation reaction between 1H-Indole-3-carbaldehyde and an aromatic amine, in this case, 2-nitroaniline.[3] This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or p-toluene sulfonic acid, and is usually carried out in a protic solvent like ethanol.[3][4]
The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine bond. The presence of an acid catalyst protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water) and thus facilitating the dehydration step.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of the title Schiff base.
Detailed Experimental Protocol
-
Reactant Preparation : In a round-bottom flask, dissolve equimolar quantities of 1H-Indole-3-carbaldehyde (1.0 eq) and 2-nitroaniline (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of aldehyde).
-
Catalyst Addition : Add a few drops of a suitable acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, to the reaction mixture.[4]
-
Reaction Execution : Equip the flask with a condenser and reflux the mixture with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).
-
Product Isolation : Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification : The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine.
Physicochemical Properties
The physicochemical properties of Schiff bases are influenced by the nature of the aldehyde and amine precursors. The indole nucleus provides a rich π-electron system, while the 2-nitrophenyl group introduces a strong electron-withdrawing nitro group, which can affect the molecule's electronic distribution, planarity, and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃O₂ | - |
| Molecular Weight | 265.27 g/mol | - |
| Appearance | Typically a colored solid (e.g., yellow, orange, or red) | [5] |
| Melting Point | Expected to be a crystalline solid with a defined melting point | - |
| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and chloroform | [1] |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the unambiguous structural elucidation and purity assessment of synthesized compounds.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6]
-
N-H Stretching : A peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
-
C=N Stretching : The formation of the imine bond is confirmed by the appearance of a characteristic absorption band in the range of 1600-1650 cm⁻¹.
-
NO₂ Stretching : The presence of the nitro group is indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[7]
-
Aromatic C-H and C=C Stretching : Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ correspond to the aromatic C-H and C=C stretching vibrations of the indole and nitrophenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[6]
-
¹H NMR :
-
Indole N-H Proton : A singlet, typically downfield (δ 10-12 ppm), corresponding to the N-H proton of the indole ring.
-
Imine Proton (-CH=N-) : A characteristic singlet in the region of δ 8.0-9.0 ppm confirms the formation of the Schiff base.[2]
-
Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the indole and 2-nitrophenyl rings.
-
-
¹³C NMR :
-
Imine Carbon (-CH=N-) : A signal in the range of δ 150-165 ppm is indicative of the imine carbon.[2]
-
Aromatic Carbons : Multiple signals in the region of δ 110-150 ppm corresponding to the carbon atoms of the aromatic rings.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[5] The extended conjugation in the Schiff base, involving the indole ring, the imine bond, and the nitrophenyl ring, is expected to result in strong absorption bands in the UV-Vis region. The presence of chromophores like the C=N and NO₂ groups will lead to characteristic π → π* and n → π* transitions.[5]
Diagram of Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of the title compound.
Potential Applications in Drug Development
Indole-based Schiff bases are of significant interest in drug discovery due to their diverse pharmacological activities.[8][9] The structural features of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, namely the planar indole ring, the imine linkage, and the nitrophenyl group, make it a candidate for investigation in several therapeutic areas:
-
Antimicrobial Agents : Many Schiff bases exhibit potent antibacterial and antifungal activities.[4][8] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.
-
Anticancer Agents : The indole nucleus is a common scaffold in many anticancer drugs.[10] Schiff bases of indole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The nitro group can also contribute to this activity.
-
Enzyme Inhibitors : The specific geometry and electronic properties of this molecule may allow it to bind to the active sites of various enzymes, making it a potential enzyme inhibitor.[2]
Conclusion
(E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine is a synthetically accessible Schiff base with a rich chemical structure that holds promise for applications in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and the key spectroscopic features that are essential for its characterization. The combination of the biologically active indole moiety with the versatile Schiff base linkage and the electron-withdrawing 2-nitrophenyl group provides a molecular framework with significant potential for the development of novel therapeutic agents. Further studies are warranted to explore its full range of biological activities and to establish structure-activity relationships for this class of compounds.
References
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Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link][8][9]
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PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link][9]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. [Link]
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Arabian Journal of Chemistry. (2010). Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. [Link]
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ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FORMYL INDOLE BASED SCHIFF BASES. [Link][4]
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PMC. (n.d.). 1H-Indole-3-carbaldehyde. [Link]
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Journal of Medicinal and Nanomaterials Chemistry. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. [Link][1]
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MDPI. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. [Link][2]
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ACS Omega. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. [Link]
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ResearchGate. (n.d.). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. [Link][3]
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ResearchGate. (n.d.). Structure of 1H-indole-3-carbaldehyde 1. [Link]
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ResearchGate. (2023). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. [Link]
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ResearchGate. (2020). Crystal structure of (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, C14H12N2O2. [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
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PMC. (n.d.). Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate. [Link]
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Semantic Scholar. (n.d.). First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. [Link][7]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Sharma/f0490f845a77033503f88924b486d70d375333f2]([Link]
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Michigan State University. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. [Link][5]
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Spectroscopic Analysis of 1H-Indole-3-carbaldehyde {2-Nitrophenyl} Derivatives: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the spectroscopic techniques used to characterize a significant class of compounds: 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives. These molecules, which include Schiff bases and hydrazones, are of considerable interest in medicinal chemistry and drug development due to the versatile biological activities associated with the indole nucleus. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into their structural elucidation.
Introduction: The Significance of Indole-based Schiff Bases and Hydrazones
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. When 1H-Indole-3-carbaldehyde is condensed with 2-nitrophenyl amines or hydrazines, it forms Schiff bases or hydrazones, respectively. The introduction of the electron-withdrawing nitro group on the phenyl ring can significantly modulate the electronic properties and, consequently, the biological activity of the resulting molecule. Accurate and comprehensive spectroscopic analysis is paramount for confirming the successful synthesis and purity of these derivatives, which is a critical step in any drug development pipeline. This guide will detail the application of key spectroscopic methods for the unequivocal characterization of these target molecules.
Synthesis of 1H-Indole-3-carbaldehyde {2-Nitrophenyl} Derivatives
The synthesis of these derivatives is typically a straightforward condensation reaction. The general procedure involves refluxing 1H-Indole-3-carbaldehyde with a stoichiometric amount of the corresponding 2-nitro-substituted amine or hydrazine in a suitable solvent, often with a catalytic amount of acid.
Experimental Protocol: Synthesis of a 1H-Indole-3-carbaldehyde {2-Nitrophenyl} Schiff Base
A representative protocol for the synthesis of a Schiff base derivative is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve 1H-Indole-3-carbaldehyde (1 mmol) in 20 mL of ethanol.
-
Addition of Amine: To this solution, add 2-nitroaniline (1 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Spectroscopic Characterization
The synthesized derivatives are characterized using a suite of spectroscopic techniques to confirm their molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives, FT-IR is used to confirm the formation of the imine (C=N) bond and to identify other key functional groups.
Causality in Spectral Interpretation: The disappearance of the C=O stretching vibration from the starting aldehyde and the N-H stretching of the primary amine, coupled with the appearance of a new band corresponding to the C=N stretch, provides strong evidence for the formation of the Schiff base.
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dried sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar to obtain a fine powder.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Indole) | 3450 - 3300 | Confirms the presence of the indole N-H group. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the presence of aromatic rings. |
| C=N Stretch (Imine) | 1690 - 1640 | A key indicator of Schiff base formation. For a related (E)-1-(1H-indol-2-yl)-N-(4-nitrophenyl) methenamine, this appears at 1684 cm⁻¹.[1] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Characteristic of the aromatic rings in the indole and nitrophenyl moieties. |
| N-O Stretch (Nitro Group) | 1550 - 1500 & 1360 - 1320 | Asymmetric and symmetric stretching vibrations confirming the presence of the nitro group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H and ¹³C NMR are essential for the characterization of these derivatives.
Causality in Spectral Interpretation: The chemical shift of the imine proton (-N=CH-) is a key diagnostic signal in the ¹H NMR spectrum, typically appearing as a singlet in the downfield region. The integration of this signal should correspond to one proton. The signals for the aromatic protons of the indole and 2-nitrophenyl rings will also be present, and their splitting patterns can help to confirm the substitution pattern. In the ¹³C NMR spectrum, the appearance of a signal for the imine carbon provides further confirmation of the product structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.
Data Interpretation:
¹H NMR:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance |
| Indole N-H | 11.0 - 12.5 | Singlet | A broad singlet, characteristic of the indole N-H proton. For a related nitrophenyl indole Schiff base, this appears around δ 12.1 ppm.[1] |
| Imine -N=CH- | 8.0 - 9.0 | Singlet | A key diagnostic peak confirming the formation of the Schiff base. For related indole Schiff bases, this signal is observed in the range of δ 8.25–8.85 ppm.[2] |
| Aromatic Protons (Indole & Phenyl) | 6.5 - 8.5 | Multiplet | A complex pattern of signals corresponding to the protons on the indole and 2-nitrophenyl rings. |
| Aldehyde CHO (in starting material) | 9.5 - 10.5 | Singlet | The absence of this peak in the product spectrum is a strong indicator of a complete reaction. For 1H-Indole-3-carbaldehyde, this proton appears around δ 9.98 ppm.[3] |
¹³C NMR:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Significance |
| Imine C=N | 155 - 165 | A key signal confirming the formation of the imine bond. For related indole Schiff bases, this carbon appears in the δ 157–163 ppm range.[2] |
| Aromatic Carbons | 110 - 150 | Multiple signals corresponding to the carbons of the indole and 2-nitrophenyl rings. |
| Aldehyde C=O (in starting material) | 180 - 190 | The absence of this signal in the product spectrum confirms the consumption of the starting aldehyde. For a related indole-2-carbaldehyde, the aldehyde carbon is at δ 182.89 ppm.[4] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.
Causality in Spectral Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target derivative. The fragmentation pattern can also be diagnostic, often involving the cleavage of the imine bond or loss of the nitro group.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation:
| Ion | Expected m/z | Significance |
| Molecular Ion ([M]⁺ or [M+H]⁺) | Calculated Molecular Weight | Confirms the molecular formula of the synthesized compound. |
| [M-NO₂]⁺ | M - 46 | A common fragment corresponding to the loss of the nitro group. |
| Indole-3-carbaldehyde imine fragment | Varies | Fragments resulting from the cleavage of the bond between the imine nitrogen and the nitrophenyl ring. |
| Indole moiety fragments | e.g., m/z 116, 89 | Characteristic fragments of the indole ring, similar to those observed for 1H-Indole-3-carbaldehyde itself. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugation present in the 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives gives rise to characteristic absorption bands.
Causality in Spectral Interpretation: The extended conjugation in the Schiff base or hydrazone derivative, compared to the individual reactants, typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-600 nm) using a UV-Vis spectrophotometer.
Data Interpretation:
-
π → π* transitions: Intense absorption bands are expected in the UV region due to electronic transitions within the aromatic rings and the C=N bond.
-
n → π* transitions: Weaker absorption bands may be observed at longer wavelengths, corresponding to the transition of non-bonding electrons (from the nitrogen atom) to an anti-bonding π* orbital.
-
The position of λmax will be influenced by the solvent polarity.
Conclusion
The spectroscopic characterization of 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives is a multi-faceted process that relies on the synergistic interpretation of data from FT-IR, NMR, mass spectrometry, and UV-Vis spectroscopy. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecular structure. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers engaged in the synthesis and analysis of this important class of compounds, ensuring the scientific integrity of their findings and facilitating the advancement of drug discovery and development programs.
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Yadav, G., et al. (2023). SNO donor Schiff bases and their Co(II), Ni(II) and Cu(II) complexes: Synthesis, characterization, electrochemical and antimicrobial studies. ResearchGate. [Link]
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Kumar, A., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section A. [Link]
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Krasavin, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]
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Yadav, P., et al. (2018). Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms. Bioinorganic Chemistry and Applications. [Link]
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Li, J., et al. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. [Link]
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The Vanguard of Discovery: A Technical Guide to the Biological Activity of 2-Nitrophenyl Substituted Indole-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of 2-nitrophenyl substituted indole-3-carbaldehydes, a class of molecules holding significant promise in the landscape of modern drug discovery. The indole scaffold, a privileged structure in medicinal chemistry, serves as the foundation for numerous therapeutic agents.[1] The strategic introduction of a 2-nitrophenyl substituent at the C2 position of the indole-3-carbaldehyde core creates a unique electronic and steric profile, paving the way for novel biological activities. This document provides a comprehensive overview for researchers aiming to explore and harness the therapeutic potential of these compounds.
The Synthetic Blueprint: Crafting 2-(2-Nitrophenyl)-1H-indole-3-carbaldehyde
The synthesis of the target compound, 2-(2-nitrophenyl)-1H-indole-3-carbaldehyde, can be approached through established methodologies for indole core formation and subsequent functionalization. The two primary routes envisioned are the Fischer Indole Synthesis followed by Vilsmeier-Haack formylation, or a convergent approach involving the construction of the substituted indole ring already bearing the necessary precursors.
Route A: Fischer Indole Synthesis and Subsequent Formylation
The Fischer indole synthesis is a robust and classical method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[2]
Conceptual Workflow for Fischer Indole Synthesis Route
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Discovering Novel Bioactive Compounds from 1H-Indole-3-Carboxaldehyde: A Strategic Guide to Synthesis and Biological Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of indole-based starting materials, 1H-indole-3-carboxaldehyde (I3A) stands out as a uniquely versatile and privileged scaffold.[3] It is not merely a synthetic building block but also an endogenous metabolite of L-tryptophan produced by gut microbiota, acting as an immunomodulator through the aryl hydrocarbon receptor (AhR).[4][5] This dual identity makes I3A a compelling starting point for drug discovery campaigns. This guide provides a strategic framework for the systematic exploration of I3A's chemical space, detailing robust synthetic methodologies, outlining a validated workflow for biological evaluation, and elucidating the causality behind key experimental choices to empower the discovery of novel bioactive compounds.
The Strategic Importance of 1H-Indole-3-Carboxaldehyde (I3A) in Drug Discovery
1H-indole-3-carboxaldehyde is an ideal precursor for chemical library synthesis due to three primary reactive centers that can be selectively and orthogonally modified. This structural feature allows for a "three-dimensional" diversification strategy, enabling the exploration of a vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
The inherent biological relevance of the I3A scaffold provides a significant advantage. As a natural agonist of the AhR, it influences intestinal immune homeostasis and mucosal reactivity.[4] This provides a validated biological starting point, suggesting that derivatives may retain or modulate this activity, or acquire novel functions through targeted chemical modifications. The broad spectrum of reported activities for I3A derivatives—including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties—further underscores its status as a "privileged scaffold" in medicinal chemistry.[6][7]
Caption: A systematic workflow for the discovery of bioactive I3A derivatives.
Experimental Protocol: Synthesis of a 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivative
This protocol describes a reliable method for synthesizing a class of compounds reported to have antibacterial activity, based on the condensation of I3A with an anthranilamide derivative. [8] Objective: To synthesize 2-(1H-indol-3-yl)quinazolin-4(3H)-one as a representative bioactive derivative.
Materials:
-
1H-indole-3-carboxaldehyde (1.0 mmol, 145.16 mg)
-
Anthranilamide (1.0 mmol, 136.15 mg)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg)
-
Acetonitrile (CH₃CN), 10 mL
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate and hexane for purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 1H-indole-3-carboxaldehyde (145.16 mg), anthranilamide (136.15 mg), and acetonitrile (10 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (17.22 mg) to the mixture. Causality Note: p-TSA acts as a Brønsted acid catalyst, protonating the aldehyde's carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by the amine.
-
Reaction: Stir the mixture at reflux (approx. 82°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Filter the resulting solid and wash with cold acetonitrile or diethyl ether to remove unreacted starting materials. If further purification is needed, recrystallize from ethanol or purify by column chromatography on silica gel.
-
Characterization (Self-Validation Step):
-
¹H NMR: Confirm the presence of characteristic peaks for the indole and quinazolinone protons and the disappearance of the aldehyde proton signal (~10 ppm).
-
HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound to confirm its elemental composition (C₁₆H₁₁N₃O).
-
Purity Analysis: Use HPLC or qNMR to ensure purity is >95% before biological screening. This step is critical to ensure that any observed activity is due to the compound itself and not an impurity.
-
Biological Evaluation: Targets and Mechanisms
The diverse structures accessible from I3A translate to a wide range of biological activities. [6]A well-designed screening cascade is paramount.
Table 1: Representative Bioactive Scaffolds Derived from I3A
| Scaffold Class | Synthetic Modification | Reported Biological Activity | Representative Reference(s) |
| Schiff Bases | Condensation with amines/hydrazides | Antimicrobial, Antioxidant, Anticholinesterase | [6][9] |
| Quinazolinones | Condensation with anthranilamide | Antibacterial | [8] |
| Indole Alkaloids | Multi-step synthesis | Anticancer, Antimalarial, Antimicrobial | [10] |
| Dihydropyrimidinones | Biginelli-type reaction | Antioxidant, various others | [11][12] |
| Chalcone Hybrids | Claisen-Schmidt condensation | Anticancer, Anti-inflammatory | [3][7] |
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
As a natural ligand, I3A's interaction with the AhR is a key signaling pathway to consider. [4][5]The AhR is a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell differentiation.
Caption: Simplified AhR signaling pathway activated by I3A or its derivatives.
Screening Rationale: When developing a screening strategy for novel I3A derivatives, it is logical to include an AhR activation assay (e.g., a luciferase reporter assay). This allows for the classification of new compounds as AhR agonists, antagonists, or inactive molecules, providing immediate mechanistic insight. This approach helps to rationalize observed phenotypes (e.g., anti-inflammatory effects) and guides subsequent lead optimization.
Conclusion and Future Directions
1H-indole-3-carboxaldehyde is a powerful and versatile platform for the discovery of novel bioactive compounds. Its synthetic tractability, coupled with its inherent biological relevance, provides a solid foundation for drug discovery programs. By employing a systematic workflow that combines rational synthetic diversification with robust analytical validation and mechanistically-informed biological screening, researchers can efficiently navigate the chemical space surrounding this privileged scaffold. Future efforts should focus on leveraging modern synthetic methods, such as C-H activation and photocatalysis, and integrating computational approaches for in silico screening to further accelerate the discovery of next-generation therapeutics derived from this remarkable starting material.
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El-Sawy, W. A., et al. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]
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El-Sawy, E. R., et al. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Synthesis, 50(22), 4525–4538. Available at: [Link]
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Revanasiddappa, B. C., & Kumar, S. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 563-570. Available at: [Link]
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El-Sawy, W. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
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Umar, M. B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Medicinal Chemistry. Available at: [Link]
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Zhu, C., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 56-70. Available at: [Link]
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Umar, M. B., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. Available at: [Link]
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Aksenov, N., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 26(11), 3332. Available at: [Link]
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Chem-Impex. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
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Bassyouni, F. A., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Open Journal of Medicinal Chemistry, 4, 88-103. Available at: [Link]
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de Oliveira, R. S., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 9(12). Available at: [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
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Dhas, D. B., & Prasad, D. J. (2014). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 5(10), 4381-4386. Available at: [Link]
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Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13205-13214. Available at: [Link]
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Dhas, D. B., & Prasad, D. J. (2014). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-327. Available at: [Link]
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Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. Available at: [Link]
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Methodological & Application
Purifying 2-Nitrophenyl Indole Derivatives: A Guide to Recrystallization Techniques
Introduction
Derivatives of 2-nitrophenyl indole are a significant class of heterocyclic compounds, forming the structural core of numerous molecules with profound applications in medicinal chemistry and materials science. Their synthesis, however, often yields crude products containing impurities such as unreacted starting materials, byproducts, and isomers.[1] Effective purification is therefore a critical step to ensure the integrity of subsequent research and the safety and efficacy of potential therapeutic agents. Recrystallization stands as a powerful, scalable, and cost-effective method for the purification of these solid organic compounds.[2][3]
This comprehensive guide provides detailed application notes and protocols for the recrystallization of {2-nitrophenyl} indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that govern success.
The Science of Recrystallization: A Primer for {2-Nitrophenyl} Indole Derivatives
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[4] For {2-nitrophenyl} indole derivatives, which are generally polar due to the presence of the nitro group, this principle is particularly applicable.[5]
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The ordered structure of the crystal lattice naturally excludes impurity molecules, which remain dissolved in the surrounding solvent (the mother liquor). The purified crystals are then isolated by filtration.
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for {2-nitrophenyl} indole derivatives should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Additionally, the solvent should either completely dissolve impurities, even at low temperatures, or not dissolve them at all, allowing for their removal by hot gravity filtration.[5]
Strategic Solvent Selection for {2-Nitrophenyl} Indole Derivatives
The "like dissolves like" principle is a valuable starting point for solvent selection.[5] The presence of the polar nitro group and the indole ring system suggests that polar solvents will be effective. However, the overall polarity is also influenced by other substituents on the indole or phenyl rings.
Single Solvent Systems: A good initial approach is to test a range of solvents with varying polarities. Alcoholic solvents, such as ethanol and methanol, are often a good starting point for nitroaryl compounds.[5][6]
Mixed Solvent Systems (Solvent Pairs): Frequently, no single solvent meets all the ideal criteria. In such cases, a mixed solvent system, or solvent pair, is employed.[5] This technique is particularly useful when a compound is excessively soluble in one solvent and poorly soluble in another.[5] The process typically involves dissolving the crude {2-nitrophenyl} indole derivative in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the compound is sparingly soluble) is then added dropwise until persistent cloudiness is observed, indicating the point of saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]
A common and effective mixed solvent system for many organic compounds is ethanol and water.[7]
Visualizing the Recrystallization Workflow
The following diagram outlines the key stages of a successful recrystallization protocol.
Caption: A generalized workflow for the purification of {2-nitrophenyl} indole derivatives via recrystallization.
Detailed Protocols for Recrystallization
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude {2-nitrophenyl} indole derivative in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but complete dissolution upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and boiling chips. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add the hot solvent in small portions until the solid just dissolves.[3] Using an excessive amount of solvent is a common cause of poor recovery.[8]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then heat the solution at or near boiling for several minutes while swirling.[3]
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or insoluble impurities.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9]
-
Inducing Crystallization (if necessary): If no crystals form upon cooling, try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a "seed crystal" of the pure compound.[5][8]
-
Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization
-
Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "bad" solvent in which the compound is poorly soluble.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness appears.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 5-10 from the Single Solvent Recrystallization protocol.
Troubleshooting Common Recrystallization Challenges
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent.[5] The compound is significantly impure. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[5] Allow the solution to cool more slowly.[5] |
| No Crystals Form | The solution is supersaturated. Too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] Reduce the volume of the solvent by gentle heating or using a rotary evaporator and attempt to crystallize again. |
| Poor Recovery | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold.[5] Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash the final crystals with a minimal amount of ice-cold solvent.[5] Ensure the filtration apparatus is pre-heated. |
| Rapid Crystallization | The solution is too concentrated. | Re-heat the solution and add a small amount of additional solvent to achieve a more gradual cooling and crystallization process.[9] |
Conclusion
Recrystallization is a versatile and powerful technique for the purification of {2-nitrophenyl} indole derivatives. A systematic approach to solvent selection, coupled with a thorough understanding of the underlying principles, will enable researchers to consistently obtain high-purity crystalline products. By following the detailed protocols and troubleshooting guidance provided in this application note, scientists can confidently and efficiently purify these valuable compounds for their intended applications in drug discovery and materials science.
References
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Vilsmeier-Haack Formylation of Indoles: A Detailed Guide to 3-Carbaldehyde Synthesis
Introduction: The Strategic Importance of Indole-3-carbaldehydes
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the indole ring is a cornerstone of synthetic organic chemistry, and among the most fundamental transformations is the introduction of a formyl group (-CHO), particularly at the electron-rich C3 position.[2] Indole-3-carbaldehydes are not merely end-products but pivotal intermediates, serving as versatile building blocks for the elaboration of more complex molecular architectures, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1]
The Vilsmeier-Haack reaction stands as one of the most efficient, reliable, and widely adopted methods for this purpose.[3] It offers high yields and regioselectivity for the 3-position of unsubstituted and many substituted indoles under relatively mild conditions.[2][3] This guide provides an in-depth exploration of the Vilsmeier-Haack formylation of indoles, elucidating the underlying mechanism and offering a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the indole ring, followed by hydrolysis.[3][4]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[2][5] The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate a highly reactive and electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6]
-
Electrophilic Attack and Formylation: The indole, being an electron-rich heteroaromatic system, acts as a nucleophile. The C3 position, having the highest electron density, attacks the electrophilic carbon of the Vilsmeier reagent.[7] This leads to the formation of an iminium intermediate.[6]
-
Hydrolysis: The reaction is quenched with water or an aqueous base during work-up. The iminium intermediate is then hydrolyzed to yield the final indole-3-carbaldehyde and a secondary amine (dimethylamine in the case of DMF).[6][7]
The overall mechanism is depicted in the following diagram:
Caption: Mechanism of Vilsmeier-Haack Formylation of Indole.
Quantitative Data Summary: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various indole derivatives. This data provides a comparative overview for researchers to anticipate outcomes with different substrates.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2][8] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | [2][8] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [2][8] |
| 7-Fluoroindole | POCl₃, DMF | 0 to 85 | 5 | 92 | [8] |
Note: Reaction times and temperatures may require optimization depending on the specific substrate and scale of the reaction. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.[2]
Detailed Experimental Protocol
This protocol describes a general and robust procedure for the Vilsmeier-Haack formylation of indole to synthesize indole-3-carbaldehyde.
Materials and Reagents:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
-
Ethanol (for recrystallization, optional)
-
Silica gel (for column chromatography, optional)
Equipment:
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.[2]
Step-by-Step Procedure:
Part 1: Preparation of the Vilsmeier Reagent (In Situ)
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout this step.
-
To the flask, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the stirred DMF solution.[2] Causality: This addition is highly exothermic; a slow, controlled addition is crucial to prevent a runaway reaction and maintain the temperature below 10 °C, which is optimal for the formation of the Vilsmeier reagent.[2][5]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a white precipitate is indicative of the Vilsmeier reagent generation.[5]
Part 2: Formylation Reaction
-
In a separate flask, dissolve the indole substrate in a minimal amount of anhydrous DMF.
-
Add the indole solution to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Subsequently, heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and maintain for the required duration (typically 5-9 hours).[2][8] The progress of the reaction should be monitored by TLC.
Part 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[2] Trustworthiness: This quenching step is highly exothermic and must be performed with caution to control the heat generated.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is alkaline.[2][8] This step hydrolyzes the iminium intermediate to the aldehyde. The product often precipitates as a solid at this stage.
-
Isolation Option A (Precipitation): If a solid precipitates, collect it by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.[2]
-
Isolation Option B (Extraction): If the product does not precipitate or is an oil, transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 20 mmol scale reaction).[2][9]
-
Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching/neutralization steps are highly exothermic. Proper cooling and slow, controlled additions are critical to ensure safety.[2][5]
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool in the synthetic chemist's arsenal for the formylation of indoles. Its reliability, high yields, and operational simplicity make it a preferred method for accessing valuable indole-3-carbaldehyde intermediates. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can effectively leverage this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles. BenchChem.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.
- Grok. (n.d.). Vilsmeier reagent.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. BenchChem.
- Wikipedia. (n.d.). Vilsmeier reagent.
- ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- BenchChem. (2025). Physical and chemical properties of Vilsmeier's reagent. BenchChem.
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Troubleshooting & Optimization
Stability testing of 1H-Indole-3-carbaldehyde {2-nitrophenyl} in various solvents
This technical guide addresses the stability profile of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine (and related hydrazone/Schiff base derivatives), referred to here as the I3C-2NP conjugate.
The notation {2-nitrophenyl} typically identifies the amine/hydrazine component reacted with 1H-Indole-3-carbaldehyde . These derivatives contain a labile azomethine (
Quick Reference: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Primary Risk | Recommendation |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (High) | Hygroscopicity (Water absorption) | Store under Argon/Nitrogen; Single-use aliquots. |
| Ethanol / Methanol | ⭐⭐⭐ (Moderate) | Solvolysis / Hemiaminal formation | Use for short-term handling only (<24h). Avoid heating >40°C. |
| Chloroform / DCM | ⭐⭐ (Low) | Acid-catalyzed Hydrolysis | Avoid if possible. Trace HCl in CHCl₃ cleaves the imine bond. |
| Aqueous Buffers (pH < 7) | ⭐ (Critical) | Rapid Hydrolysis | Do not store. Prepare immediately before use. |
| Aqueous Buffers (pH > 7) | ⭐⭐⭐ (Moderate) | Deprotonation / Precipitation | Stable for 12-24h (physiological pH) [1]. |
Module 1: Dissolution & Solvent Handling
Q: My compound turns from yellow/orange to colorless in aqueous solution. Is this normal?
A: No, this indicates hydrolytic degradation .
The I3C-2NP conjugate is a Schiff base.[1][2] In the presence of water—especially in acidic environments—the
-
Mechanism: The indole nitrogen acts as an electron donor, but the imine carbon is electrophilic. Water attacks the imine carbon, forming an unstable carbinolamine intermediate which collapses to the aldehyde and amine.
-
Troubleshooting:
-
Perform dissolution in 100% DMSO first.
-
Dilute into aqueous media immediately before the assay.
-
Keep the final DMSO concentration >0.5% if tolerated by your assay to maintain solubility and reduce hydrolysis kinetics.
-
Q: Can I use ultrasonication to dissolve the solid?
A: Use caution. While I3C derivatives are thermally stable up to their melting points (~160–200°C) in solid form [2], sonication in solution generates local hotspots that can accelerate oxidation of the indole ring.
-
Protocol: Pulse sonicate (5 seconds on, 10 seconds off) on ice. If the solution turns dark brown/red, oxidative polymerization (isatin formation) has occurred.
Module 2: Chemical Stability (Hydrolysis & Oxidation)
Q: I see two peaks in my HPLC chromatogram after 24 hours in Methanol. Is it impure?
A: Not necessarily. This is likely E/Z Isomerization or Solvolysis .
-
Isomerization: The
double bond can exist in E (trans) and Z (cis) configurations. In solution, these isomers exist in equilibrium. The 2-nitrophenyl group provides steric hindrance that may slow this interconversion, but polar solvents like methanol facilitate it. -
Solvolysis: Methanol can attack the imine bond, forming a hemiaminal ether.
-
Validation Step: Run an LC-MS.
-
If both peaks have the same Mass (
), it is isomerization (Acceptable). -
If you see peaks corresponding to Indole-3-carbaldehyde (
) or the nitro-amine, it is degradation (Reject).
-
Q: How stable is the compound in physiological media (pH 7.4)?
A: It is moderately stable.
Research on indole-3-carbaldehyde Schiff bases indicates stability for >24 hours in physiological conditions (pH 7.4), with a biological half-life (
-
Critical Factor: The 2-nitro group is electron-withdrawing. This reduces the electron density on the imine nitrogen, making it less basic and therefore more resistant to acid-catalyzed hydrolysis compared to unsubstituted phenyl derivatives.
Module 3: Photostability
Q: Do I need to protect the sample from light?
A: YES. Strictly. The indole moiety is an electron-rich heterocycle prone to photo-oxidation. The nitro group is a chromophore that can facilitate radical formation under UV/Visible light.
-
Degradation Pathway: Light exposure can lead to the formation of Isatin (via oxidation of the C2-C3 bond) or dimerization.
-
Symptom: The solid turns from bright orange/yellow to a dull brown.
-
Protocol: Wrap all vials in aluminum foil. Perform weighing and dissolution under low-light or amber-light conditions.
Visualizing the Degradation Pathway
The following diagram illustrates the critical failure points during stability testing: Hydrolysis (Water) and Oxidation (Light).
Figure 1: Degradation pathways of Indole-3-carbaldehyde Schiff bases. Red paths indicate hydrolytic cleavage; Yellow paths indicate oxidative degradation.
Module 4: Experimental Protocol for Stability Validation
To confirm the stability of your specific batch, follow this self-validating HPLC protocol.
Objective: Quantify % degradation over 24 hours.
-
Preparation:
-
Prepare a Stock Solution (10 mM) in anhydrous DMSO.
-
Prepare Test Solution (100 µM) by diluting Stock 1:100 into the target solvent (e.g., PBS pH 7.4).
-
-
Time Points:
-
Inject immediately (
). -
Incubate at 37°C (in dark).
-
Inject at
, , , .
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 mins. (Schiff bases are less polar than the aldehyde; expect elution late in the run).
-
-
Acceptance Criteria:
-
Peak Area at
must be of . -
Appearance of new peaks at the retention time of pure 1H-Indole-3-carbaldehyde indicates hydrolysis failure.
-
References
-
Tiwari, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(11), 2461-2469.
-
Naik, N., et al. (2012).[4] Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[4]
-
Alkam, H. H., et al. (2021).[5][6] Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed.[5] Nat. Volatiles & Essent. Oils, 8(4), 12632-12646.[5]
Sources
- 1. jmnc.samipubco.com [jmnc.samipubco.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. cjm.dmu.edu.cn [cjm.dmu.edu.cn]
How to avoid N-N bond cleavage in Fischer indole synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding N-N Bond Cleavage
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during this cornerstone reaction of heterocyclic chemistry. As Senior Application Scientists, we understand that while the Fischer indole synthesis is a powerful tool, it can be susceptible to side reactions, most notably the undesired cleavage of the N-N bond in the hydrazone intermediate. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately avoid this problematic pathway, ensuring the successful synthesis of your target indole derivatives.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding N-N bond cleavage in the Fischer indole synthesis.
Q1: What is N-N bond cleavage in the context of the Fischer indole synthesis, and why does it occur?
A1: N-N bond cleavage is a competing side reaction to the desired[1][1]-sigmatropic rearrangement in the Fischer indole synthesis. Instead of the N-N bond breaking as part of the concerted rearrangement to form the C-C bond of the indole ring, it undergoes heterolytic cleavage. This cleavage results in the formation of byproducts such as aniline derivatives and other undesired compounds, ultimately leading to low yields or complete failure of the desired indole synthesis.[2][3] This side reaction is particularly prevalent when the reaction pathway is diverted by certain substrate features, most notably the presence of electron-donating groups on the carbonyl component of the hydrazone.[2]
Q2: I am attempting to synthesize a 3-aminoindole derivative and am consistently observing low to no yield of my desired product. What is the likely cause?
A2: The synthesis of 3-aminoindoles via the classical Fischer indole synthesis is a known challenge and often fails due to the high propensity for N-N bond cleavage.[2][4] The electron-donating nature of the amino group (or a precursor) at the α-position of the carbonyl component over-stabilizes a key cationic intermediate. This stabilization favors the heterolytic cleavage of the weak N-N bond over the desired[1][1]-sigmatropic rearrangement, leading to the formation of aniline and a stabilized iminium cation instead of the indole ring.[2]
Q3: Can the choice of acid catalyst influence the extent of N-N bond cleavage?
A3: Absolutely. The choice between a Brønsted acid (e.g., HCl, H₂SO₄, PPA) and a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃) is a critical parameter.[1][5][6] While Brønsted acids are commonly used, they can sometimes exacerbate N-N bond cleavage, especially with sensitive substrates. Lewis acids can offer a milder and more effective alternative by coordinating to the nitrogen atoms of the hydrazone, which can facilitate the desired rearrangement while suppressing the cleavage pathway. In cases where protic acids lead to poor yields in the synthesis of C3 N-substituted indoles, the use of Lewis acids like ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of the cyclization.[3][4]
Q4: Are there any modern techniques that can help minimize N-N bond cleavage and other side reactions?
A4: Yes, several modern techniques have been developed to improve the efficiency and selectivity of the Fischer indole synthesis. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[7][8][9] The rapid and uniform heating provided by microwaves can favor the desired reaction pathway over slower decomposition or side reactions. Additionally, the use of ionic liquids and solid-supported catalysts like Amberlyst® 15 has shown promise in providing a more controlled reaction environment, leading to improved yields and selectivity.[10][11][12]
Troubleshooting Guide: A Systematic Approach to Overcoming N-N Bond Cleavage
When faced with poor yields and the suspected formation of N-N cleavage byproducts, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to diagnose and resolve the issue.
Step 1: Diagnose the Problem
The first step is to confirm that N-N bond cleavage is indeed the primary issue.
-
Analyze the Crude Reaction Mixture: Before extensive purification attempts, analyze the crude reaction mixture by techniques such as TLC, LC-MS, or ¹H NMR. Look for the presence of characteristic byproducts.
-
Aniline Derivatives: The most common byproduct of N-N cleavage is the corresponding aniline from the phenylhydrazine starting material.
-
Other Cleavage Products: Depending on the carbonyl partner, other fragments may be present.
-
Step 2: Implement Corrective Actions
Once N-N bond cleavage is identified as the culprit, consider the following strategies, starting with the simplest and most impactful adjustments.
The choice of acid catalyst is paramount.
-
Switch from Brønsted to Lewis Acids: If you are using a strong protic acid like HCl or H₂SO₄, switch to a Lewis acid. Zinc chloride (ZnCl₂) is a common and effective choice.[5][13] Boron trifluoride etherate (BF₃·OEt₂) is another powerful Lewis acid for this transformation.[1]
-
Optimize Catalyst Loading: The amount of catalyst can be crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. An empirical optimization of the catalyst loading is often necessary.
Fine-tuning the reaction conditions can significantly influence the reaction outcome.
-
Temperature Control: The Fischer indole synthesis often requires elevated temperatures; however, excessively high temperatures can promote decomposition and side reactions, including N-N cleavage.[14] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a systematic screening of temperatures to find the optimal balance.
-
Solvent Selection: The choice of solvent can influence the reaction, although its effect on regioselectivity has been found to be less dominant than the substrate structure or catalyst.[15][16] However, for certain substrates, a change of solvent might be beneficial. Common solvents include toluene, xylene, acetic acid, and ethanol.
If traditional methods fail, consider adopting more modern techniques.
-
Microwave-Assisted Synthesis: Employing a microwave reactor can significantly shorten reaction times and improve yields.[8][17] The rapid heating can favor the desired[1][1]-sigmatropic rearrangement over the competing N-N cleavage pathway.
-
Use of Ionic Liquids: Ionic liquids, such as choline chloride·2ZnCl₂, can act as both the solvent and the catalyst, providing a unique reaction environment that can enhance selectivity and simplify product isolation.[10][11]
Visualizing the Reaction Pathway
The following diagram illustrates the desired Fischer indole synthesis pathway versus the competing N-N bond cleavage side reaction.
Caption: Desired vs. Competing Reaction Pathways.
Comparative Analysis of Strategies to Avoid N-N Bond Cleavage
The following table provides a summary of different strategies and their effectiveness in preventing N-N bond cleavage, with a focus on challenging substrates.
| Strategy | Catalyst | Temperature | Key Advantages | Typical Yield Improvement |
| Catalyst Modification | Lewis Acid (e.g., ZnCl₂) | 80-150 °C | Generally effective for substrates with electron-donating groups where Brønsted acids fail.[4] | Moderate to Significant |
| Catalyst Modification | Lewis Acid (e.g., BF₃·OEt₂) | Room Temp. to 80 °C | Can be a very effective and milder alternative to other strong acids.[1] | Moderate to Significant |
| Modern Synthesis | Microwave Irradiation | 100-170 °C | Rapid reaction times, often leading to cleaner reactions and higher yields.[7][8] | Significant |
| Modern Synthesis | Ionic Liquid (e.g., choline chloride·2ZnCl₂) | 95-120 °C | Can offer high yields and regiospecificity, with the potential for catalyst recycling.[10][11] | Significant |
| Solid-Phase Catalyst | Amberlyst® 15 | 80-120 °C | Heterogeneous catalyst that is easily removed from the reaction mixture, simplifying purification.[12] | Moderate to Significant |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments and workflows designed to minimize N-N bond cleavage.
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride
This protocol is a good starting point for substrates that are prone to N-N bond cleavage under Brønsted acid catalysis.
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0-3.0 eq)
-
High-boiling point solvent (e.g., toluene or xylene)
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in a minimal amount of ethanol or acetic acid. Heat the mixture at reflux for 1-2 hours. Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Cyclization: To a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the arylhydrazone and anhydrous zinc chloride.
-
Add the solvent (e.g., toluene) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.
-
Work-up: Carefully quench the reaction by adding water. The indole product may precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This protocol is ideal for accelerating the reaction and potentially improving yields for challenging substrates.
Materials:
-
Arylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the arylhydrazine hydrochloride, the carbonyl compound, and the acid catalyst.
-
If using a solvent, add it to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
-
Huters, A. D.; Celebi-Olcup, N.; Boal, B. W.; Houk, K. N.; Garg, N. K. Why Do Some Fischer Indolizations Fail? J. Am. Chem. Soc.2011 , 133 (15), 5772–5775. [Link]
-
Fischer indole synthesis. In Wikipedia. [Link]
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
- Taber, D. F.; Tirunahari, P. K. Indole synthesis: a review and proposed classification. Tetrahedron2011, 67 (38), 7195–7210.
- Saha, P., et al. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorg. Med. Chem. Lett.2009, 19 (11), 3006-3009.
- Moody, C. J.; Inman, M. A two-step route to indoles from haloarenes—a versatile variation on the Fischer indole synthesis. Chem. Commun.2011, 47, 738-740.
- Sridharan, V.; Perumal, S.; Avendaño, C.; Menéndez, J. C. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett2006, 2006 (01), 91-95.
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
- Earle, M. J.; Katdare, S. P.; Seddon, K. R. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chem. Commun.2004, (5), 534-535.
- Owens, K., et al. Microwave-assisted and environmentally friendly synthesis of 5-bromo-2,3,3-trimethyl-3H-indole in water. Tetrahedron Lett.2006, 47 (31), 5499-5501.
- Varma, R. S. Solvent-free organic syntheses.
- Patil, S. A.; Patil, R.; Miller, D. D. Microwave-assisted synthesis of medicinally relevant indoles. Curr. Med. Chem.2011, 18 (4), 615-637.
- Hughes, D. L. The Fischer Indole Synthesis. A Review. Org. Prep. Proced. Int.1993, 25 (6), 607-632.
- Sarmah, D.; Tahu, M.; Bora, U. Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. J. Chem. Sci.2021, 133 (3), 77.
- Prochazka, M. P.; Carlson, R. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chem. Scand.1989, 43, 651-659.
- Sajjadifar, S.; Vahedi, H.; Massoudi, A. New 3H-Indole Synthesis by Fischer’s Method. Part I. Molecules2010, 15 (4), 2490-2497.
- Panther, J.; Müller, T. J. J. Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. Beilstein J. Org. Chem.2016, 12, 2236-2244.
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]
- Larock, R. C.; Yum, E. K.; Refvik, M. D. Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. J. Org. Chem.1998, 63 (22), 7652–7662.
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
-
Scientia Iranica. A Review on the Fischer Indole Synthesis. [Link]
- Movassaghi, M.; Schmidt, M. A. A three-component Fischer indole synthesis.
- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, 1045-1075.
- Chen, C.; et al. Metal-free transannulation reaction of indoles with nitrostyrenes: a simple practical synthesis of 3-substituted 2-quinolones. Org. Lett.2014, 16 (20), 5454–5457.
Sources
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- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. figshare.le.ac.uk [figshare.le.ac.uk]
- 12. (PDF) Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating [academia.edu]
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- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 16. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Concentration in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and reproducibility of their indole synthesis reactions by systematically optimizing catalyst concentration. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and perfect your experimental outcomes.
Indole and its derivatives are among the most important heterocyclic systems found in nature and pharmaceuticals.[1][2] Their synthesis has been a central focus of organic chemistry for over a century.[1] Whether you are employing a classic acid-catalyzed method like the Fischer indole synthesis or a modern transition-metal-catalyzed approach like the Larock annulation, the concentration of your catalyst is a critical variable that can dictate the success or failure of your reaction.[3][4][5] This guide provides a structured approach to mastering this crucial parameter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding catalyst concentration in indole synthesis.
Q1: What are the typical catalyst concentration ranges for common indole syntheses?
A1: The optimal catalyst loading is highly dependent on the specific reaction, substrates, and conditions. However, here are some general, field-proven starting points for common methods:
| Indole Synthesis Method | Catalyst Type | Typical Catalyst Loading (mol%) | Key Considerations |
| Fischer Indole Synthesis | Brønsted or Lewis Acids (e.g., PPA, ZnCl₂, BF₃) | Often used as solvent or in large excess; can range from 10 mol% to >100 mol% | The choice and strength of the acid are critical and can influence reaction temperature and time.[3][4][6][7] |
| Larock Indole Annulation | Palladium (e.g., Pd(OAc)₂, Pd/C) with a phosphine ligand | 1 - 5 mol% | N-substituted o-iodoanilines often give better yields.[3][5] Ligand-to-metal ratio is also a critical parameter to optimize.[8] |
| Heck Reaction (Intramolecular) | Palladium (e.g., Pd(OAc)₂) | 1 - 10 mol% | Phosphine ligands are often required, and their ratio to the palladium source can significantly impact the outcome.[9][10] |
| Copper-Catalyzed Syntheses | Copper Salts (e.g., CuI, Cu(OAc)₂) | 5 - 20 mol% | Often used for C-N bond formation or domino reactions to build highly substituted indoles.[11][12] |
| Rhodium-Catalyzed Syntheses | Rhodium Complexes (e.g., [RhCp*Cl₂]₂) | 1 - 5 mol% | Powerful for C-H activation and annulation strategies to construct complex indole frameworks.[1][10][12] |
Q2: How does catalyst concentration fundamentally impact the reaction outcome?
A2: Catalyst concentration directly influences reaction kinetics and selectivity.
-
Too Low: Insufficient catalyst leads to slow or incomplete conversion, resulting in low product yield.[13] The catalytic cycle cannot turn over fast enough to consume the starting materials within a reasonable timeframe.
-
Too High: An excessive catalyst concentration can be detrimental. It may accelerate desired reactions but can also promote undesired side reactions, such as dimerization, polymerization (tar formation), or decomposition of sensitive functional groups.[14] For transition metal catalysts, high concentrations can lead to issues with product purification and increase costs.
Q3: What are the tell-tale signs of a suboptimal catalyst concentration in my reaction flask?
A3: Observing your reaction progress and final mixture can provide crucial clues:
-
Stalled Reaction: If monitoring (e.g., by TLC or LC-MS) shows the reaction starting but then stopping with significant starting material remaining, your catalyst may have deactivated or the concentration was too low to begin with.[4]
-
Formation of Black Precipitate (Palladium): In palladium-catalyzed reactions, the appearance of significant amounts of palladium black is a classic sign of catalyst decomposition and deactivation.[15] This indicates the active catalytic species is falling out of the cycle.
-
Excessive Byproducts or Tar: A dark, intractable reaction mixture or the appearance of multiple new spots on a TLC plate can indicate that the catalyst concentration is too high, driving non-selective pathways.[14]
-
Poor Reproducibility: If you get different results every time you run the reaction, inconsistent catalyst activity or handling might be the issue, which is exacerbated by working with very low concentrations where small weighing errors have a large relative impact.[16]
Q4: My yield dropped significantly when I scaled up the reaction. Could the catalyst be the problem?
A4: Absolutely. A drop in yield upon scale-up is a common challenge often linked to the catalyst.[14] In larger reactors, inefficient mixing can create localized "hot spots" or areas of low catalyst concentration.[14] These inconsistencies can lead to side reactions or catalyst decomposition. When scaling up, it's not always a matter of simply multiplying all reagents. You may need to re-optimize the catalyst loading (often slightly lower mol% can be used on a large scale if mixing is efficient) and consider the method of addition to ensure uniform distribution.[14]
Section 2: Troubleshooting Guides
This section provides a problem-oriented approach to resolving common issues related to catalyst concentration.
Guide 1: Low or No Product Yield
A low or nonexistent yield is the most frequent issue. Before extensive re-optimization, always verify the purity of your starting materials, reagents, and solvents, as impurities can poison the catalyst.[3][16]
Workflow for Troubleshooting Low Yield
Sources
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- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
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- 8. pubs.acs.org [pubs.acs.org]
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- 16. Troubleshooting [chem.rochester.edu]
Navigating the Labyrinth of Indole Synthesis: A Technical Support Guide
For Immediate Release
Welcome to the technical support center for indole synthesis. As a Senior Application Scientist, I understand that while the synthesis of the indole nucleus is a cornerstone of medicinal and materials chemistry, the path to the desired product can often be fraught with unexpected detours in the form of byproducts and confounding results. This guide is structured to address the most common and challenging issues encountered in the laboratory, providing not just troubleshooting steps, but also the underlying mechanistic rationale to empower your synthetic strategy.
Section 1: The Fischer Indole Synthesis - A Classic Prone to Complications
The Fischer indole synthesis, a venerable and widely used method, is notorious for its sensitivity to substrate and conditions. Let's dissect some of the common problems.
FAQ 1: My Fischer indole synthesis is failing, yielding primarily aniline and other cleavage products. What is happening?
This is a frequent and frustrating observation, often stemming from a competing reaction pathway that cleaves the N-N bond of the crucial hydrazone intermediate.
Causality: Electron-donating substituents on the starting carbonyl compound can stabilize a cationic intermediate that favors this N-N bond cleavage.[1][2][3][4] This stabilization effectively diverts the reaction from the desired[2][2]-sigmatropic rearrangement required for indole formation.[1][2][3] This is a particularly well-documented challenge in the synthesis of 3-aminoindoles.[2][3][4]
Troubleshooting Protocol:
-
Re-evaluate Your Acid Catalyst: Protic acids can sometimes exacerbate the N-N bond cleavage. Switching to a Lewis acid, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), can often promote the desired cyclization.[1][2]
-
Optimize Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[4] A systematic optimization of these parameters is crucial.
-
Purity of Starting Materials: Ensure the high purity of your arylhydrazine and carbonyl compounds, as impurities can catalyze unwanted side reactions.[4]
Troubleshooting Low Yields in Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting low yields in the Fischer Indole Synthesis.
FAQ 2: I'm using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. How can I control the selectivity?
This is an inherent challenge when using unsymmetrical ketones, as enolization can occur on either side of the carbonyl group, leading to two different[2][2]-sigmatropic rearrangements and, consequently, two regioisomeric indole products.[1]
Controlling Factors:
-
Steric Hindrance: For an alkyl methyl ketone, the major product typically arises from enolization at the less sterically hindered methyl group.[1]
-
Acid Catalyst: The choice and strength of the acid catalyst can significantly influence the product ratio. Weaker acids often lead to a decrease in selectivity.[1]
Strategies for Improved Selectivity:
-
A thorough investigation of different acid catalysts (both Brønsted and Lewis acids) and their concentrations is recommended.
-
Varying the reaction temperature may also influence the kinetic versus thermodynamic control of the enolization step.
FAQ 3: My TLC plate shows a multitude of unexpected spots, making purification a nightmare. What are these byproducts?
Beyond regioisomers, the acidic conditions of the Fischer synthesis can promote several other side reactions:
-
Aldol Condensation Products: The acid can catalyze the self-condensation of the starting aldehyde or ketone.[1][4]
-
Friedel-Crafts Type Products: Strong acids may lead to undesired electrophilic aromatic substitution reactions.[1]
-
Cleavage Products: As mentioned in FAQ 1, cleavage of the N-N bond can generate byproducts such as aniline.[1][2]
Purification Challenges and Solutions:
The presence of multiple, often structurally similar, byproducts can make purification difficult.[1] Careful selection of chromatographic conditions is essential.[1] Consider using a different solvent system or a gradient elution to improve separation. In some cases, recrystallization may be a more effective purification method.[5]
Section 2: The Bischler-Möhlau Indole Synthesis - Taming a Harsh Reaction
The Bischler-Möhlau synthesis, which forms 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is known for its harsh conditions, often leading to poor yields and unpredictable regioselectivity.[4][6]
FAQ 4: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of regioisomers. What are my options for improvement?
This is a classic problem with this synthesis.[4] The reaction mechanism is complex and can proceed through multiple pathways, leading to both 2-aryl and 3-aryl indole products.[7]
Key Mechanistic Insight: The reaction involves the initial formation of an α-arylamino ketone, which can then undergo cyclization. However, rearrangements, such as a 1,2-aryl shift, can occur, leading to a mixture of products.[7]
Modern Approaches to a Classic Problem:
-
Milder Conditions: Recent advancements have focused on developing milder reaction conditions. The use of lithium bromide as a catalyst has shown promise.[6]
-
Microwave Irradiation: The application of microwave irradiation can sometimes improve yields and reduce reaction times.[6][7]
-
Substrate Dependence: The outcome of the Bischler-Möhlau synthesis is highly dependent on the specific substrates used.[7] A careful review of the literature for similar substrate combinations is advisable.
Competing Pathways in Bischler-Möhlau Synthesis
Caption: Simplified representation of competing pathways in the Bischler-Möhlau indole synthesis.
Section 3: The Reissert Indole Synthesis - Navigating a Multi-step Pathway
The Reissert synthesis offers a route to indoles from o-nitrotoluenes and diethyl oxalate.[8] While powerful, each step presents potential pitfalls.
FAQ 5: The initial condensation in my Reissert synthesis is sluggish. How can I improve the formation of the ethyl o-nitrophenylpyruvate intermediate?
The first step is a base-catalyzed condensation. The choice of base is critical for success.
Base Selection: Potassium ethoxide has been shown to give better results than sodium ethoxide.[8] The stronger basicity of potassium ethoxide facilitates the deprotonation of the acidic methyl group of the o-nitrotoluene.[9]
FAQ 6: The reductive cyclization step is producing a mixture of unidentifiable products. What are the likely side reactions and how can I avoid them?
The reduction of the nitro group followed by intramolecular cyclization is a delicate step. Several reducing agents can be employed, and the choice can significantly impact the outcome.[10][11]
Common Reducing Agents and Potential Issues:
| Reducing Agent | Common Issues |
| Zinc in Acetic Acid | Can sometimes lead to over-reduction or other side reactions. |
| Iron Powder in Acetic Acid/Ethanol | A classic choice, but reaction times can be long. |
| Sodium Dithionite | A milder alternative, but may not be effective for all substrates. |
Troubleshooting the Reductive Cyclization:
-
Systematic Screening: If one reducing agent fails, a systematic screening of others is warranted.
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent byproduct formation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Section 4: General Purification Strategies for Indole Derivatives
The purification of indoles can be challenging due to their potential for decomposition or rearrangement, especially on silica gel.[1]
FAQ 7: How can I purify my indole product without using column chromatography?
While column chromatography is a common technique, it's not always the best option for indoles.
Alternative Purification Methods:
-
Recrystallization: This is often a highly effective method for obtaining high-purity indoles, although it may result in lower recovery.[5]
-
Distillation: For volatile indoles, distillation can be an effective purification method. However, care must be taken to avoid thermal decomposition.[12]
-
Liquid-Liquid Extraction: A carefully designed liquid-liquid extraction protocol can sometimes be used to remove impurities. For example, washing an organic solution of the crude product with a dilute acid or base can remove basic or acidic impurities, respectively.[5]
Table of Common Purification Techniques for Indoles
| Technique | Advantages | Disadvantages |
| Column Chromatography | Good for separating complex mixtures. | Can lead to product degradation; can be time-consuming. |
| Recrystallization | Can yield very pure product. | Lower recovery; requires a suitable solvent. |
| Distillation | Effective for volatile compounds. | Risk of thermal decomposition. |
| Liquid-Liquid Extraction | Good for removing acidic or basic impurities. | Less effective for separating structurally similar compounds. |
This guide provides a starting point for troubleshooting some of the most common issues in indole synthesis. Remember that each reaction is unique, and a systematic, well-documented approach to optimization is the key to success.
References
-
Bischler–Möhlau indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011, March 28). Journal of the American Chemical Society. Retrieved February 21, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - NIH. (n.d.). National Institutes of Health. Retrieved February 21, 2026, from [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.). Google Patents.
-
Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]
- GB2108496A - Method of separating indole - Google Patents. (n.d.). Google Patents.
-
Reissert indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved February 21, 2026, from [Link]
-
Reissert Indole Synthesis - YouTube. (2024, December 20). YouTube. Retrieved February 21, 2026, from [Link]
-
(PDF) Reissert Indole Synthesis - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Reissert Indole Synthesis. (n.d.). Retrieved February 21, 2026, from [Link]
-
Möhlau‐Bischler indole synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. (2015, September 5). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.). Retrieved February 21, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 21, 2026, from [Link]
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- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
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- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
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- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. GB2108496A - Method of separating indole - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-(2-nitrophenyl)-1H-indole-3-carbaldehyde using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, experience-driven comparison for the structural validation of 1-(2-nitrophenyl)-1H-indole-3-carbaldehyde, leveraging the power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the spectral data, explaining the causal relationships between molecular structure and observed chemical shifts and coupling constants, thereby providing a self-validating protocol for researchers, scientists, and drug development professionals.
The Imperative of Structural Integrity
1-(2-nitrophenyl)-1H-indole-3-carbaldehyde is a molecule of interest due to the combined functionalities of the indole-3-carbaldehyde core, a prevalent scaffold in bioactive molecules, and the electronically distinct 2-nitrophenyl group. The introduction of the N-(2-nitrophenyl) substituent is expected to significantly alter the electronic environment and conformation of the parent indole moiety. Therefore, precise structural elucidation is paramount to understanding its chemical reactivity, biological activity, and material properties. NMR spectroscopy stands as the preeminent technique for this purpose, offering a detailed atomic-level view of the molecular architecture.
Experimental Protocol: A Self-Validating Approach
A robust experimental design is critical for acquiring high-quality, reproducible NMR data. The following protocol is designed to be a self-validating system, minimizing ambiguity and ensuring data integrity.
Sample Preparation
Proper sample preparation is the first line of defense against poor quality spectra. A homogeneous solution free of particulate matter is essential for optimal magnetic field homogeneity.[1]
Materials:
-
1-(2-nitrophenyl)-1H-indole-3-carbaldehyde (high purity, >98%)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes
-
Small vials for dissolution
Procedure:
-
Accurately weigh 10-20 mg of the solid compound. The exact amount depends on the molecular weight and the spectrometer's sensitivity.[1][2]
-
Dissolve the sample in a minimal amount of DMSO-d₆ in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any undissolved particles.
-
Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm (0.6-0.7 mL).[1][3] This height ensures that the sample fills the detection coils of the NMR probe.
-
Cap the NMR tube securely and label it clearly.
Choice of Solvent: DMSO-d₆ is selected for its excellent solvating power for a wide range of organic compounds and its relatively simple residual solvent signals in both ¹H and ¹³C NMR spectra. The residual proton signal for DMSO-d₆ appears as a quintet around 2.50 ppm, and the carbon signal is a septet centered at approximately 39.5 ppm.[4][5]
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~4 seconds
-
Spectral Width (sw): 16 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~1 second
-
Spectral Width (sw): 240 ppm
-
Spectral Interpretation: A Comparative Analysis
The key to structural validation lies in comparing the experimental spectrum with predicted shifts based on the known data of the parent compound, 1H-indole-3-carbaldehyde, and the established electronic effects of the 2-nitrophenyl substituent.
The "Golden Standard": 1H-Indole-3-carbaldehyde
First, let's establish the baseline with the well-documented NMR data for 1H-indole-3-carbaldehyde in DMSO-d₆.
| Proton (Position) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (1) | ~12.1 | br s | - |
| H-2 | ~8.27 | s | - |
| H-4 | ~8.09 | d | ~7.7 |
| H-5 | ~7.22 | t | ~7.6 |
| H-6 | ~7.26 | t | ~7.6 |
| H-7 | ~7.51 | d | ~8.0 |
| CHO (3) | ~9.94 | s | - |
Table 1: Experimental ¹H NMR Data for 1H-Indole-3-carbaldehyde in DMSO-d₆.[6][7]
| Carbon (Position) | Chemical Shift (ppm) |
| C-2 | ~138.6 |
| C-3 | ~118.2 |
| C-3a | ~124.2 |
| C-4 | ~123.6 |
| C-5 | ~122.2 |
| C-6 | ~120.9 |
| C-7 | ~112.5 |
| C-7a | ~137.2 |
| CHO | ~184.9 |
Table 2: Experimental ¹³C NMR Data for 1H-Indole-3-carbaldehyde in DMSO-d₆.[6][8]
Predicted Spectral Changes for 1-(2-nitrophenyl)-1H-indole-3-carbaldehyde
The introduction of the 2-nitrophenyl group at the N-1 position will induce significant changes in the NMR spectra.
¹H NMR Predictions:
-
Disappearance of the NH proton: The broad singlet around 12.1 ppm will be absent, which is a key indicator of N-substitution.
-
Downfield shift of H-2: The proton at the C-2 position is in close proximity to the newly introduced aromatic ring and will experience deshielding. A downfield shift from ~8.27 ppm is expected.
-
Complex aromatic region: The spectrum will now contain signals for the four protons of the 2-nitrophenyl group, in addition to the four protons on the indole benzene ring.
-
Influence of the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) will significantly deshield the ortho and para protons of the 2-nitrophenyl ring.[9][10] We can predict the following pattern for the 2-nitrophenyl protons:
-
H-3' (ortho to -NO₂) will be the most downfield.
-
H-6' (ortho to the point of attachment) will also be downfield.
-
H-4' and H-5' will be further upfield.
-
-
Coupling Patterns: The aromatic protons will exhibit characteristic ortho, meta, and para couplings. Ortho coupling is typically in the range of 7-9 Hz, while meta coupling is smaller (2-3 Hz).[11]
¹³C NMR Predictions:
-
Shifts in the Indole Ring: The carbons of the indole ring, particularly C-2 and C-7a, will be influenced by the N-substituent.
-
New Aromatic Signals: Six new signals for the carbons of the 2-nitrophenyl ring will appear.
-
Effect of the Nitro Group: The carbon attached to the nitro group (C-2') will be significantly deshielded. The ipso-carbon (C-1') will also be affected. The nitro group's electron-withdrawing nature causes a downfield shift for the ortho and para carbons.[9][12]
Comparative Data Table: Predicted vs. Alternative
| Feature | 1H-Indole-3-carbaldehyde | Predicted 1-(2-nitrophenyl)-1H-indole-3-carbaldehyde | Rationale for Difference |
| ¹H NMR | |||
| NH Proton | Present (~12.1 ppm) | Absent | N-substitution |
| H-2 Signal | ~8.27 ppm | > 8.3 ppm | Deshielding by N-aryl group |
| Aromatic Region | 4 indole protons | 4 indole + 4 nitrophenyl protons | Addition of the second aromatic ring |
| ¹³C NMR | |||
| Indole C-2 | ~138.6 ppm | Shifted | Electronic effect of N-substituent |
| Indole C-7a | ~137.2 ppm | Shifted | Electronic effect of N-substituent |
| Additional Signals | None | 6 signals for the nitrophenyl ring | Presence of the second aromatic ring |
| C-NO₂ Signal | Absent | Present and downfield | Strong deshielding by the nitro group |
Visualizing the Validation Workflow
The logical flow of the structural validation process can be visualized as follows:
Caption: Workflow for the structural validation of 1-(2-nitrophenyl)-1H-indole-3-carbaldehyde.
Molecular Structure and Key Atom Numbering
For clarity in spectral assignment, the following numbering scheme is used:
Caption: Atom numbering for 1-(2-nitrophenyl)-1H-indole-3-carbaldehyde.
Conclusion
The structural validation of 1-(2-nitrophenyl)-1H-indole-3-carbaldehyde by ¹H and ¹³C NMR is a systematic process that relies on a comparative analysis with the parent indole structure and a thorough understanding of substituent effects. The key diagnostic features to confirm the target structure are the absence of the N-H proton signal, the appearance of signals corresponding to the 2-nitrophenyl group with the expected deshielding from the nitro functionality, and the resulting shifts in the indole ring signals. By following the detailed experimental protocol and the logical interpretation framework presented in this guide, researchers can confidently and accurately validate the structure of this and related compounds, ensuring the integrity and reliability of their scientific findings.
References
- Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
- Scite. Substituent effect of the nitro group on alkanes in carbon‐13 n.m.r. spectroscopy.
- NMR Sample Preparation Guidelines. (2025, May 23).
- Marcel Dekker, Inc. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Hornak, J. P. Sample Preparation.
- Scribd. NMR Sample Preparation Guide.
- PubChem. Indole-3-Carboxaldehyde | C9H7NO | CID 10256.
- BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide.
- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.
- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum.
- BMRB. Indole-3-carboxaldehyde - bmse000645.
- Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
- ResearchGate. (2017, February 8). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent?
- YouTube. (2021, September 29). DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting Dr. Tanmoy Biswas.
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- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 8. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. scite.ai [scite.ai]
Comparative study of 2-nitrophenyl vs 4-nitrophenyl indole-3-carbaldehyde derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Focus: Structural, Synthetic, and Biological Performance Analysis
Executive Summary
In the development of indole-based pharmacophores, the derivatization of indole-3-carbaldehyde via condensation with nitro-substituted amines or hydrazines is a critical strategy for generating bioactive Schiff bases, hydrazones, and thiosemicarbazones.
This guide objectively compares the 2-nitrophenyl (ortho) and 4-nitrophenyl (para) isomeric derivatives. While both share the same molecular formula, their pharmacological profiles diverge significantly due to steric-electronic effects .
-
The Lead Candidate (4-Nitro): Generally exhibits superior biological activity (lower IC
/MIC) due to a planar conformation that facilitates DNA intercalation or enzyme active site binding. The para-nitro group exerts a strong, unimpeded electron-withdrawing effect, enhancing the acidity of hydrazone NH protons and altering the electronics of the azomethine linker. -
The Structural Control (2-Nitro): Often serves as a less active comparator. The ortho-nitro group introduces significant steric strain, forcing the phenyl ring out of planarity with the indole-azomethine core. This "twisted" conformation typically reduces binding affinity, although it can improve solubility or selectivity for specific sterically restricted pockets.
Chemical Synthesis & Reaction Mechanics[1][2][3][4]
Synthetic Pathway
Both derivatives are synthesized via a nucleophilic addition-elimination reaction (condensation) between indole-3-carbaldehyde and the corresponding nitro-substituted amine/hydrazine.
Protocol:
-
Reactants: Indole-3-carbaldehyde (1.0 eq) + 2-Nitroaniline/Hydrazine OR 4-Nitroaniline/Hydrazine (1.0–1.2 eq).
-
Solvent: Ethanol or Methanol (Absolute).
-
Catalyst: Glacial Acetic Acid (catalytic amount, 2–3 drops) to protonate the carbonyl oxygen.
-
Conditions: Reflux at 70–80°C for 3–6 hours.
-
Workup: Cooling yields a precipitate. Recrystallization from ethanol.
Comparative Reaction Logic
-
4-Nitro Reactivity: The para-amino group is less sterically hindered, typically leading to faster reaction kinetics and higher yields (>85%).
-
2-Nitro Reactivity: The ortho-nitro group creates steric bulk near the nucleophilic amine, potentially slowing the attack on the carbonyl carbon. However, the ortho effect can sometimes stabilize the transition state via intramolecular hydrogen bonding (if a hydrazine NH is present), leading to cleaner but slower product formation.
Figure 1: General synthesis workflow for indole-3-carbaldehyde derivatives.
Structural Analysis & Spectroscopic Profiles
The distinction between the isomers is most evident in their 3D conformation and spectroscopic signatures.
| Feature | 2-Nitrophenyl Derivative (Ortho) | 4-Nitrophenyl Derivative (Para) | Mechanistic Reason |
| Conformation | Twisted / Non-Planar | Planar / Conjugated | Steric repulsion between the 2-NO |
| Electronic Effect | Inductive (-I) dominant; Resonance (-R) disrupted by twist. | Strong Resonance (-R) and Inductive (-I). | Planarity allows full delocalization of the para-nitro electron withdrawal across the |
| Deshielded (shifted downfield) or split differently due to anisotropic effect of nearby NO | Distinct singlet, typically 8.3–8.8 ppm. | The para position removes the NO | |
| Solubility | Often higher in organic solvents. | Often lower (packs better in crystal lattice). | Planar molecules stack efficiently ( |
Biological Performance Comparison
Antimicrobial Activity
In antibacterial and antifungal screens (e.g., S. aureus, C. albicans), the 4-nitro derivative consistently outperforms the 2-nitro isomer.
-
Data Insight: A study on indole-3-carbaldehyde Schiff bases found the 4-nitrobenzenamine derivative exhibited maximum activity (MIC values often 2–4x lower than ortho analogues) [1].
-
Mechanism: Antimicrobial targets (e.g., DNA gyrase, cell wall synthesis enzymes) often require planar ligands to intercalate between base pairs or fit into narrow hydrophobic clefts. The twisted 2-nitro derivative cannot effectively intercalate.
Anticancer Activity (Cytotoxicity)
In cytotoxicity assays (e.g., MCF-7, HeLa cell lines), the trend favors the 4-nitro isomer, particularly in hydrazone and thiosemicarbazone scaffolds.
-
Data Insight: In a study of indole-3-carboxaldehyde thiosemicarbazones, the 4-nitrobenzyl derivative (Compound 3q) showed potent IC
values (1.9 µg/mL) against M. tuberculosis and significant cytotoxicity against cancer lines [2]. -
Mechanism: The strong electron-withdrawing nature of the para-nitro group increases the acidity of the hydrazone NH, facilitating hydrogen bonding with residues in the active site of targets like Ribonucleotide Reductase or Topoisomerase II.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR decision tree illustrating why 4-nitro derivatives typically exhibit higher potency.
Experimental Protocols
Protocol A: Synthesis of Indole-3-Carbaldehyde 4-Nitrophenylhydrazone
Valid for 4-nitro derivatives; adaptable for 2-nitro with longer reflux times.
-
Preparation: Dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in 20 mL of hot absolute ethanol.
-
Addition: Add 4-Nitrophenylhydrazine (1.53 g, 10 mmol) dissolved in 10 mL ethanol containing 0.5 mL glacial acetic acid.
-
Reaction: Reflux the mixture at 78°C for 4 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Isolation: Pour reaction mixture into crushed ice. Filter the yellow/orange precipitate.
-
Purification: Recrystallize from ethanol/DMF mixture.
-
Expected Yield: 85–92%.
-
Validation:
-
MP: >240°C (typically higher for para).
-
IR: Peak at ~1610 cm
(C=N), ~1330/1510 cm (NO ).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. -
Treatment: Add test compounds (2-nitro and 4-nitro derivatives) at concentrations 0.1–100 µM. Incubate for 48h.
-
Development: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
References
-
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. ResearchGate. Link
-
Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research. Link
-
Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules. Link
-
Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde. Journal of Molecular Recognition. Link
Comparative Guide: Biological Activity of Substituted Indole-3-Carbaldehyde Schiff Bases
Executive Summary: The Indole Advantage
The indole scaffold is often termed a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. When condensed with primary amines to form Schiff bases (azomethines), the resulting Indole-3-carbaldehyde Schiff bases exhibit enhanced lipophilicity and versatile coordination capability.
This guide objectively compares the biological performance of these derivatives, specifically analyzing how substitutions on the indole ring (C5-position) and the phenyl ring (amine component) dictate antimicrobial, antioxidant, and anticancer potency.
Part 1: The Chemical Framework
Synthesis & Structural Integrity
Biological activity is intrinsic to the purity and geometry of the azomethine bond (-N=CH-). The synthesis generally follows an acid-catalyzed condensation.
Critical Variable: The choice of catalyst (Glacial Acetic Acid vs. H2SO4) and solvent affects the yield and the E/Z isomerism, which is crucial for receptor binding.
Standard Synthesis Protocol
-
Reactants: Equimolar mixture (0.01 mol) of Indole-3-carbaldehyde and the substituted aromatic amine (e.g., 4-nitroaniline, 4-aminophenol).
-
Solvent System: Absolute Ethanol (20 mL).
-
Catalyst: Glacial Acetic Acid (2-3 drops).
-
Procedure: Reflux for 3–6 hours. Monitor via TLC (Solvent: Ethyl acetate:Hexane 3:7).
-
Purification: Cool to room temperature. Filter the precipitate. Recrystallize from hot ethanol to ensure removal of unreacted aldehyde, which can produce false positives in biological assays.
Visualization: Synthesis Workflow
Caption: Step-wise formation of the pharmacophore azomethine linkage via acid-catalyzed dehydration.
Part 2: Comparative Biological Analysis
Antimicrobial Activity (SAR Analysis)
Core Finding: Electron-Withdrawing Groups (EWGs) on the phenyl ring significantly enhance antibacterial activity compared to Electron-Donating Groups (EDGs).
-
Mechanism: EWGs (e.g., -NO2, -Cl) decrease the electron density of the azomethine nitrogen but increase the overall lipophilicity of the molecule. This facilitates passive diffusion through the lipid bilayer of the bacterial cell wall.
-
Indole Substitution: 5-Cl or 5-Br substitution on the indole ring further potentiates activity against Gram-positive bacteria (S. aureus).
Table 1: Comparative MIC Data (Representative Series)
Data synthesized from comparative studies of indole-3-carbaldehyde derivatives [1][2].
| Compound Code | Indole Sub. (R1) | Amine Sub.[1] (R2) | Organism | MIC (µg/mL) | Relative Potency |
| ISB-01 | H | H (Unsubstituted) | S. aureus | 128 | Low |
| ISB-02 | H | 4-OH | S. aureus | 64 | Moderate |
| ISB-03 | H | 4-NO2 | S. aureus | 16 | High |
| ISB-04 | 5-Cl | 4-Cl | E. coli | 32 | High |
| ISB-05 | H | 4-OCH3 | E. coli | >128 | Inactive |
| Ref | - | Ciprofloxacin | S. aureus | 2-5 | Standard |
Antioxidant Activity (Radical Scavenging)
Core Finding: In contrast to antimicrobial trends, Electron-Donating Groups (EDGs), specifically phenolic hydroxyls (-OH), are required for high antioxidant activity.
-
Mechanism: The activity relies on the ability to donate a hydrogen atom to stabilize free radicals (e.g., DPPH). The indole NH group contributes, but a 4-OH group on the phenyl ring creates a resonance-stabilized phenoxy radical, drastically lowering the IC50.
Table 2: DPPH Scavenging Potential
Comparison of IC50 values (Lower is better) [3][5].
| Compound | Structural Feature | IC50 (µg/mL) | Performance vs Standard |
| Indole-3-aldehyde | Precursor | >100 | Poor |
| Schiff Base (4-H) | No phenolic group | 85.4 | Weak |
| Schiff Base (4-OH) | Phenolic hydroxyl | 3.82 | Superior |
| Schiff Base (Isoniazid) | Pyridine ring | 36.09 | Moderate |
| Ascorbic Acid | Standard | ~14.5 | Benchmark |
Anticancer Activity
Core Finding: Activity is often linked to DNA intercalation. Derivatives with planar aromatic systems (e.g., Naphthyl amines) or metal complexes (Cu, Co) show the highest cytotoxicity against MCF-7 and HepG2 lines.
Visualization: Structure-Activity Relationship (SAR)
Caption: Map of functional groups and their impact on biological pathways.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: MIC Determination (Broth Microdilution)
To ensure reproducibility, use DMSO as the solvent but maintain final concentration <1% to avoid solvent toxicity.
-
Preparation: Dissolve 1 mg of Schiff base in 1 mL DMSO (Stock: 1000 µg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).
-
Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL) and add 10 µL to each well. -
Controls:
-
Negative: MHB + DMSO (No bacteria).
-
Positive: MHB + Bacteria (No drug).
-
Standard: Ciprofloxacin.
-
-
Incubation: 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).
Protocol B: DPPH Radical Scavenging Assay
Validates antioxidant potential via colorimetric change.
-
Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light; solution should be deep purple).
-
Test Samples: Prepare concentrations of 10, 20, 40, 60, 80, 100 µg/mL of the Schiff base.
-
Reaction: Mix 1 mL of test solution with 3 mL of DPPH solution.
-
Incubation: Shake vigorously and stand in dark for 30 minutes at room temperature.
-
Measurement: Measure Absorbance (Abs) at 517 nm.
-
Calculation:
-
Validation: Plot % Inhibition vs. Concentration to calculate IC50.
References
-
Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-Carbaldehyde. ResearchGate. (Accessed 2024).[1][2] Link
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. (2008). Link
-
Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. RSC Advances. (2024). Link
-
Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors. Molecules. (2025). Link
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Link
Sources
Cross-validation of experimental versus computational results for indole derivatives.
Executive Summary: The "Indole Privilege" and the Validation Gap
Indole scaffolds represent a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 pharmacologically active compounds, including vinca alkaloids and mitomycin. However, a critical "Validation Gap" exists in modern research: the disparity between high-throughput computational predictions (docking scores, QSAR) and wet-lab realities (IC50, NMR spectra).
This guide provides a rigorous, self-validating framework to bridge this gap. It moves beyond simple correlation, establishing a causal feedback loop where experimental data refines computational parameters, specifically tailored for the electronic and steric nuances of the indole heterocycle.
Module A: Structural Integrity & Electronic Validation (DFT vs. NMR)
Before assessing biological activity, one must validate the structural identity and electronic state of the synthesized derivative. Indoles are prone to tautomerism and specific solvent interactions at the N1-H site which force fields often miscalculate.
The Comparison: Quantum Mechanics vs. Spectroscopy
| Feature | Computational Method (DFT-GIAO) | Experimental Method (NMR) | Validation Metric |
| Protonation State | B3LYP/6-311++G(d,p) (Gas/Solvent Model) | 1H NMR (DMSO-d6/CDCl3) | Chemical Shift Delta ( |
| Regioselectivity | Transition State Energy Calculation | 2D NMR (HMBC/HSQC) | NOE Cross-peaks |
| Aromaticity | NICS (Nucleus-Independent Chemical Shift) | Ring Current Effects | Shielding Constants |
Protocol: The "Delta-Match" Workflow
Objective: Validate the regiochemistry of C3-substituted indoles using GIAO-DFT.
-
Conformational Search: Generate low-energy conformers using MMFF94.
-
Geometry Optimization: Optimize using DFT B3LYP/6-31G(d) . Crucial: Use a PCM (Polarizable Continuum Model) matching your NMR solvent (e.g., DMSO).
-
NMR Calculation: Perform GIAO (Gauge-Independent Atomic Orbital) calculations at the mPW1PW91/6-311+G(2d,p) level. This functional often outperforms B3LYP for shielding tensors.
-
Scaling: Apply linear scaling factors (Slope/Intercept) specific to the functional used to convert isotropic shielding values to chemical shifts (
). -
Validation: Calculate Mean Absolute Error (MAE).
-
Pass: MAE < 0.15 ppm (1H) / < 2.0 ppm (13C).
-
Fail: Re-evaluate tautomer stability or solvent hydrogen bonding.
-
Visualization: Structural Validation Logic
Caption: The "Delta-Match" loop ensures the computed structure matches the physical reality of the synthesized indole before biological testing.
Module B: Binding Efficacy (Docking vs. Wet-Lab Assays)
Indole derivatives frequently target kinases (e.g., VEGFR, EGFR) or tubulin. A common failure mode is high docking scores (-10 kcal/mol) translating to poor IC50 values (>50 µM) due to false-positive hydrophobic packing.
The Comparison: In Silico Prediction vs. Biological Reality
| Metric | Computational (Docking) | Experimental (Assay) | Reliability Factor |
| Binding Energy | Low (Scoring functions are approximations) | ||
| Inhibition | Contact Surface Area | IC50 (Half maximal inhibitory conc.) | High (Functional readout) |
| Mechanism | H-bond/Pi-Stacking Visualization | Fluorescence Quenching / TR-FRET | Medium (Requires structural biology to confirm) |
Protocol: The "Redocking & Consensus" System
Objective: Eliminate false positives in indole-kinase interactions.
-
Preparation:
-
Ligand: Protonate the Indole N1 only if pH < 16 (it remains neutral in physiological pH).
-
Protein: Remove water molecules unless they bridge the indole NH to the backbone (common in kinase hinges).
-
-
Validation Step (Redocking):
-
Remove the co-crystallized ligand.
-
Re-dock it using your parameters.
-
Requirement: RMSD must be < 2.0 Å between the docked pose and the crystal pose.
-
-
Screening: Dock novel derivatives.
-
Experimental Cross-Check (The Assay):
-
Perform an MTT Assay (for cytotoxicity) or TR-FRET (for direct binding).
-
Crucial Control: Use a known indole inhibitor (e.g., Sunitinib or Indomethacin) as a positive control in both docking and the assay to normalize results.
-
Visualization: Binding Validation Workflow
Caption: Workflow establishing a normalized correlation between predicted binding energy and experimental inhibition.
Module C: ADMET Profiling (Prediction vs. PAMPA)
Indole derivatives are characteristically lipophilic. While this aids membrane crossing, it often leads to poor solubility, which computational models (like LogP) may overestimate.
The Comparison: Pharmacokinetics
| Property | Computational (SwissADME/QikProp) | Experimental (In Vitro) | Insight |
| Lipophilicity | cLogP (Consensus LogP) | Shake-flask method (n-octanol/water) | cLogP often fails for fused indole systems. |
| Permeability | BOILED-Egg Model (BBB) | PAMPA-BBB Assay | Essential for CNS-targeting indoles. |
| Solubility | ESOL Class | Kinetic Solubility (Nephelometry) | High failure rate for planar indoles (stacking). |
Protocol: The "Solubility-First" Gate
-
Compute: Calculate cLogP and Topological Polar Surface Area (TPSA).
-
Filter: If cLogP > 5, flag for potential solubility issues.
-
Experiment:
-
Dissolve derivative in DMSO.[1]
-
Dilute into PBS (pH 7.4).
-
Measure precipitation via light scattering (Nephelometry).
-
-
Correction: If experimental solubility is low (< 10 µM), re-run docking studies with a "solvation penalty" to avoid selecting artifacts that only bind because they aggregate.
References
-
Cohen, R. D., et al. (2023).[2] "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking." Molecules, 28(6), 2449.[2] Link
- Context: Establishes the standard for DFT vs.
-
El-Mekabaty, A., et al. (2016). "Synthesis and molecular modeling studies of indole-based antitumor agents." RSC Advances, 6, 45434-45451. Link
- Context: Demonstrates the correlation between docking scores and Sulfo-Rhodamine-B bioassays for spiro-indoles.
-
Unzueta, P., et al. (2021). "Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts." University of California Riverside. Link
- Context: Provides methodologies for cost-effective DFT calculations in structural valid
-
Al-Wahaibi, L.H., et al. (2020).[3] "Design of New 2,4-Substituted Furo [3,2-B] Indole Derivatives as Anticancer Compounds Using QSAR and Molecular Docking." ResearchGate. Link
- Context: Example of QSAR model valid
Sources
A Researcher's Guide to the Syn and Anti Isomers of Indole-3-Carbaldehyde Oxime: Synthesis, Characterization, and Comparative Analysis
Welcome to a comprehensive examination of the geometric isomers of indole-3-carbaldehyde oxime. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or considering this versatile scaffold. The seemingly subtle difference between the syn (or E) and anti (or Z) isomers can have profound impacts on molecular conformation, crystal packing, and, most critically, biological activity.
This document moves beyond a simple recitation of facts. We will delve into the causality behind experimental choices, providing not just the "what" but the "why." Every protocol is presented as a self-validating system, complete with the characterization data you need to verify your outcomes. All claims are substantiated with citations to authoritative literature, ensuring the information is both accurate and trustworthy.
Introduction: The Significance of Geometric Isomerism in Indole Oximes
The formation of an oxime from indole-3-carbaldehyde and hydroxylamine introduces a C=N double bond, which is the source of geometric isomerism. The lone pair of electrons on the nitrogen atom restricts free rotation, leading to two possible spatial arrangements of the hydroxyl group relative to the hydrogen atom on the imine carbon: syn (E) and anti (Z).
The orientation of this hydroxyl group is not a trivial distinction. It dictates the molecule's hydrogen bonding capabilities, its overall shape, and how it presents its pharmacophoric features to a biological target, such as an enzyme's active site. Understanding and controlling this isomerism is therefore a critical aspect of rational drug design and development involving this chemical series.
Synthesis and Isomer Control
The synthesis of indole-3-carbaldehyde oxime is typically a straightforward condensation reaction. However, the ratio of the resulting syn and anti isomers is highly dependent on the reaction conditions, particularly the pH.
The Role of pH in Isomer Formation
The mechanism of oxime formation involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate. The rate-limiting step of this reaction is the acid-catalyzed dehydration of this intermediate.
-
Acidic Conditions (pH < 5): At low pH, most of the hydroxylamine exists in its protonated, non-nucleophilic form (NH₃OH⁺), which slows down the initial addition step. However, the dehydration step is efficiently catalyzed. Acidic conditions have been shown to favor the formation of the anti isomer, and can even promote the isomerization of the syn form to the more stable anti form.
-
Neutral to Slightly Basic Conditions (pH 6-8): This range often represents a "sweet spot" for the reaction rate. There is a sufficient concentration of the free, nucleophilic hydroxylamine (NH₂OH) to react with the aldehyde, and enough protonation to catalyze the dehydration step. Syntheses performed in a neutral medium are often employed to generate mixtures of both syn and anti isomers, which can then be separated chromatographically.
-
Strongly Basic Conditions (pH > 9): While there is a high concentration of free hydroxylamine, the lack of acid catalysis makes the dehydration of the carbinolamine intermediate the rate-limiting step, slowing the overall reaction.
Causality Insight: The preference for the anti isomer under acidic conditions is often attributed to thermodynamic stability. The anti configuration typically minimizes steric hindrance between the indole ring and the oxime hydroxyl group. Interconversion between the isomers can occur via protonation of the imine nitrogen, which lowers the rotational barrier of the C=N bond.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and separation of oxime isomers.
Spectroscopic Differentiation of Syn and Anti Isomers
Unequivocal identification of the syn and anti isomers is paramount. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, with Infrared (IR) spectroscopy providing complementary information.
¹H NMR Spectroscopy
The chemical shift of the azomethine proton (H-8, -CH=NOH) is the most telling indicator.
-
Syn (E) Isomer: In the syn configuration, the azomethine proton is spatially close to the indole ring. This proximity results in deshielding due to the ring's anisotropic effect. Consequently, the H-8 proton of the syn isomer resonates at a downfield (higher ppm) value.
-
Anti (Z) Isomer: In the anti configuration, the azomethine proton is oriented away from the indole ring, experiencing less of its deshielding effect. Therefore, the H-8 proton of the anti isomer appears at a relatively upfield (lower ppm) value compared to the syn isomer.
Similarly, the chemical shifts of the indole protons, especially H-2 and H-4, are affected. In the anti isomer, the oxime -OH group can be in proximity to the H-2 proton, causing a noticeable shift.
Data Summary Table
The following table summarizes typical ¹H NMR chemical shift data (in ppm) for the key protons in both isomers, as reported in the literature. Note that absolute values may vary slightly depending on the solvent and concentration.
| Proton | syn (E) Isomer (ppm) | anti (Z) Isomer (ppm) | Rationale for Difference |
| -OH | ~11.22 | ~10.50 | Different hydrogen bonding environment. |
| H-8 (-CH=N) | ~7.73 | ~8.21 | Deshielded by indole ring in syn form. |
| H-2 | ~8.22 | ~7.57 | Proximity to -OH group in anti form. |
| H-4 | ~7.83 | ~7.96 | Subtle conformational and electronic effects. |
Advanced NMR Techniques (NOESY)
For unambiguous confirmation, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard. A NOESY experiment detects protons that are close in space.
-
For the syn isomer , a cross-peak will be observed between the azomethine proton (H-8) and the indole H-4 proton.
-
For the anti isomer , a cross-peak should be observed between the azomethine proton (H-8) and the oxime -OH proton.
Caption: Key NOE correlations for isomer identification.
Comparative Properties and Applications
Recent studies have highlighted that the isomeric form of indole-3-carbaldehyde oxime derivatives can significantly influence their biological activity. For example, in a study evaluating a series of these compounds as urease inhibitors against Helicobacter pylori, the syn and anti isomers showed differential potency. In some cases, one isomer demonstrated significantly higher inhibitory activity (lower IC₅₀ value) than the other.
This difference is likely due to the distinct three-dimensional shape of each isomer and its ability to fit into the enzyme's active site. The orientation of the oxime's hydroxyl group, a key hydrogen bond donor/acceptor, is critical for forming favorable interactions with amino acid residues in the target protein. This underscores the necessity for researchers to isolate and test pure isomers to establish a clear structure-activity relationship (SAR).
Experimental Protocols
Protocol: Synthesis of a Mixture of syn and anti Indole-3-carbaldehyde Oxime
This protocol is designed to produce a mixture of isomers for subsequent separation.
-
Dissolution: In a 100 mL round-bottom flask, dissolve indole-3-carbaldehyde (1.0 g, 6.89 mmol) in 95% ethanol (30 mL).
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (0.72 g, 10.34 mmol, 1.5 eq) and sodium hydroxide (0.41 g, 10.34 mmol, 1.5 eq) in water (10 mL).
-
Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Add the aqueous hydroxylamine solution dropwise with stirring over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1) mobile phase.
-
Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
Protocol: Isomer Separation by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a hexane:ethyl acetate gradient system. Start with 100% hexane and gradually increase the polarity to a 2:1 hexane:ethyl acetate mixture.
-
Loading: Dissolve the crude oxime mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the non-polar mobile phase. The less polar anti isomer will typically elute first, followed by the more polar syn isomer.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure isomers.
-
Concentration: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the isolated syn and anti products.
-
Validation: Confirm the identity and purity of each isomer using ¹H NMR spectroscopy as described in Section 3.
Conclusion
The syn and anti isomers of indole-3-carbaldehyde oxime are distinct chemical entities with differing spectroscopic signatures and biological activities. Control over the synthesis to favor a specific isomer, or efficient separation of the mixture, is a critical step in any research or development program utilizing this scaffold. The application of ¹H NMR and NOESY spectroscopy provides a robust and reliable method for their unambiguous identification. As the demand for highly specific and potent therapeutic agents grows, a thorough understanding of the subtle yet significant effects of geometric isomerism will remain an indispensable tool for the medicinal chemist.
References
-
Baláž, M., Kudličková, Z., Vilková, M., Imrich, J., Balážová, Ľ., & Daneu, N. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3347. Available from: [Link]
-
Jayasinghe, L., Pasan, M., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6658. Available from: [Link]
-
Popp, F. D., & Piccirilli, R. M. (1975). Synthesis of potential antineoplastic agents. 10. Oximation of isatins. Journal of Pharmaceutical Sciences, 64(4), 690-692. Available from: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Bioconjugation. Bioconjugate Chemistry, 19(12), 2543–2548. Available from: [Link]
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Available from: [Link]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1H-Indole-3-carbaldehyde {2-nitrophenyl}
Immediate Hazard Assessment
Given the structure, 1H-Indole-3-carbaldehyde {2-nitrophenyl} should be treated as a hazardous substance until comprehensive toxicological data is available.[5] The primary hazards are anticipated to be:
-
Skin and Eye Irritation: The 1H-Indole-3-carboxaldehyde moiety is known to cause skin and serious eye irritation.[4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][7]
-
Toxicity and Absorption: Aromatic nitro compounds are known for their potential toxicity and can be readily absorbed through the skin.[1] Overexposure can lead to serious health issues.[3]
-
Mutagenicity and Carcinogenicity: The presence of a nitroaromatic group raises concerns about potential mutagenic and carcinogenic properties.[2][3]
-
Chemical Instability: Aromatic nitro compounds can be unstable and may react vigorously with other substances, such as reducing agents or bases.[8][9]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe handling. The following table summarizes the minimum required PPE.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust, splashes, and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[4] |
| Hand | Compatible chemical-resistant gloves (double-gloving recommended) | Given that aromatic nitro compounds can be absorbed through the skin, double-gloving is a prudent measure.[1] The outer glove can be removed and disposed of immediately after handling the compound, minimizing the spread of contamination. Always inspect gloves for tears or punctures before use. |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned laboratory coat provides a primary barrier. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or when there is a potential for splashes. |
| Respiratory | NIOSH-approved respirator | In case of inadequate ventilation or when handling the compound as a powder, a NIOSH-approved respirator is essential to prevent inhalation of dust or aerosols.[4] The specific type of cartridge should be selected based on a thorough risk assessment by a safety professional. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan minimizes exposure and ensures a safe working environment.
Engineering Controls
-
Ventilation: All handling of 1H-Indole-3-carbaldehyde {2-nitrophenyl} should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[4]
Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Transfer: If handling a solid, conduct all weighing and transfers within the fume hood to contain any dust. Use tools like spatulas and weigh boats that can be easily decontaminated or disposed of.
-
In Solution: When working with the compound in solution, use a syringe or a pipette for transfers to minimize the risk of spills and splashes.
-
Post-Handling: After handling, decontaminate the work area and any reusable equipment. Carefully remove and dispose of all contaminated disposable materials.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]
Caption: Safe handling workflow for 1H-Indole-3-carbaldehyde {2-nitrophenyl}.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of 1H-Indole-3-carbaldehyde {2-nitrophenyl}.
-
Waste Segregation: All solid waste, including contaminated gloves, bench paper, and disposable equipment, should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Professional Disposal: All waste must be disposed of through a licensed chemical waste disposal company.[7] Do not discharge any waste into the sewer system.[4]
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling 1H-Indole-3-carbaldehyde {2-nitrophenyl} and maintain a safe laboratory environment.
References
-
Nitrocompounds, Aromatic - ILO Encyclopaedia. (2011, August 3). Retrieved from International Labour Organization: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC. (n.d.). Retrieved from National Institutes of Health: [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.). Retrieved from American Chemical Society Publications: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (n.d.). Retrieved from ResearchGate: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Fisher Scientific: [Link]
-
material safety data sheet - indole-3-carboxaldehyde. (n.d.). Retrieved from Oxford Lab Fine Chem LLP: [Link]
Sources
- 1. iloencyclopaedia.org [iloencyclopaedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
